1-Ethyl-3-(2-oxazolyl)urea
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Overview
Description
1-Ethyl-3-(2-oxazolyl)urea is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 1-Ethyl-3-(2-oxazolyl)urea typically involves the reaction of ethyl isocyanate with 2-oxazoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-(2-oxazolyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-(2-oxazolyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-oxazolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Ethyl-3-(2-oxazolyl)urea can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific ethyl and urea substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
35629-44-8 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-ethyl-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C6H9N3O2/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10) |
InChI Key |
CCHMTZLZEZOPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=CO1 |
Origin of Product |
United States |
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